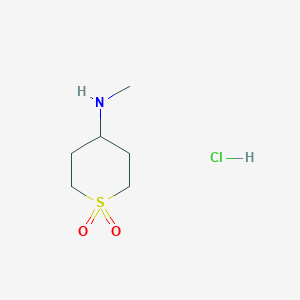![molecular formula C17H14N2O B6285679 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile CAS No. 1016882-19-1](/img/no-structure.png)
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuropharmacology
The tetrahydroquinoline core of the compound is structurally similar to various neuroactive molecules. It could be used in the development of new therapeutic agents targeting neurological disorders. For instance, analogs of tetrahydroquinoline have been studied for their potential as selective antagonists at the glycine site of the NMDA receptor , which is implicated in conditions like schizophrenia and chronic pain.
Antiviral Research
Compounds with the tetrahydroquinoline motif have been described as inhibitors of RNA-dependent RNA polymerase enzymes . This suggests potential applications in antiviral drug development, particularly for viruses like Hepatitis C that rely on such enzymes for replication.
Oncology
The benzonitrile group, when part of certain drug structures, has been associated with antimitogenic properties . This could be explored for anti-cancer applications, where inhibition of cell division is a desired effect in cancerous tissues.
Cardiovascular Research
Derivatives of tetrahydroquinoline have been implicated in cardiovascular research due to their vasodilatory and cardioprotective properties . The compound could serve as a starting point for the synthesis of new drugs aimed at treating heart diseases.
Chemical Biology
In chemical biology, the compound could be used as a ‘scout’ molecule in fragment-based drug discovery. Its structural features make it suitable for binding to various biological targets, which can be identified through high-throughput screening methods .
Mecanismo De Acción
Target of Action
The compound 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is related to the class of 4-hydroxy-2-quinolones . This class of compounds has been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . The primary target of this compound is phosphodiesterase III A (PDE3A), a key enzyme involved in cellular signal transduction .
Mode of Action
This compound acts as a potent inhibitor of PDE3A, with an IC50 value of 0.2uM . It also inhibits adenosine uptake . By inhibiting PDE3A, it interferes with the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . The compound’s bioavailability would be influenced by these factors, as well as by its solubility and stability. It has been noted to have slight solubility in DMSO and methanol .
Result of Action
The result of the compound’s action, due to its inhibition of PDE3A and adenosine uptake, includes antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . This means it can inhibit cell growth, prevent blood clots, dilate blood vessels, and have a tonic effect on the heart.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with benzyl cyanide in the presence of a suitable catalyst.", "Starting Materials": [ "2-oxo-1,2,3,4-tetrahydroquinoline", "Benzyl cyanide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline and benzyl cyanide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as palladium on carbon or Raney nickel to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile." ] } | |
Número CAS |
1016882-19-1 |
Nombre del producto |
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile |
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



